molecular formula C11H14BClFNO2 B1464653 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1492890-58-0

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1464653
CAS No.: 1492890-58-0
M. Wt: 257.5 g/mol
InChI Key: AKSAYIOMVWEJQJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound that features a pyridine ring substituted with chloro, fluoro, and dioxaborolan groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its boronic ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-

Biological Activity

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1492890-58-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₁H₁₄BClFNO₂
  • Molecular Weight : 257.5 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that similar pyridine derivatives showed IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and MDA-MB-231 cells. These values indicate a promising potential for 2-chloro-5-fluoro derivatives in cancer therapy .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the safety and efficacy of new compounds:

  • Safety Profile : Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated anticancer activity with IC₅₀ values lower than established chemotherapeutics like 5-Fluorouracil .
Study BInvestigated the compound's effect on cell cycle regulation in cancer cell lines .
Study CAnalyzed the compound's interaction with specific protein targets involved in tumor growth .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of the Dioxaborolane Ring : Utilizing boron chemistry to create stable dioxaborolane intermediates.
  • Chlorination and Fluorination : Selective halogenation to introduce chlorine and fluorine at specific positions on the pyridine ring.

Properties

IUPAC Name

2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSAYIOMVWEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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